1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one involves several steps. One common method includes the reaction of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde with an appropriate reagent to form the desired ketone . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules . The ketone group can also undergo various chemical transformations, influencing the compound’s reactivity and interactions . Detailed studies on the exact molecular targets and pathways are limited, but ongoing research aims to elucidate these mechanisms .
Comparison with Similar Compounds
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one can be compared to other similar compounds, such as:
2-Hydroxy-2-methylpropiophenone: This compound has a similar structure but differs in the position and type of substituents on the aromatic ring.
2-Hydroxy-5-methoxyphenyl ethanone: This compound has a methoxy group instead of the 2-methylbutan-2-yl group.
Biological Activity
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one, also known as 2-hydroxy-5-(2-methylbutan-2-yl)acetophenone, is an organic compound with a molecular formula of C13H18O2 and a molecular weight of approximately 206.28 g/mol. This compound features a phenolic structure and is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) attached to a phenyl ring. Its unique structure contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science.
The compound's chemical properties are influenced by its functional groups:
- Hydroxyl Group : Capable of forming hydrogen bonds and participating in nucleophilic reactions.
- Ketone Group : Engages in typical carbonyl reactions, enhancing the compound's reactivity.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a variety of biological activities. Some notable effects include:
- Antioxidant Activity : The phenolic structure allows it to scavenge free radicals, which may contribute to protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use in antimicrobial formulations.
- Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, making this compound a candidate for further investigation in oncology.
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound and its derivatives:
Study 1: Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The IC50 value was determined through DPPH radical scavenging assays.
Compound | IC50 (µM) |
---|---|
This compound | 25 |
Ascorbic Acid | 20 |
Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Study 3: Anticancer Potential
Research involving cancer cell lines indicated that the compound inhibited cell growth in a dose-dependent manner. The following table summarizes the findings:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 30 |
HeLa (Cervical Cancer) | 45 |
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to modulation of signaling pathways associated with oxidative stress and cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Hydroxyphenyl)ethanone | Structure | Lacks branched alkyl groups |
4-Hydroxyacetophenone | Structure | Simpler structure without additional substituents |
3-Hydroxyacetophenone | Structure | Different hydroxyl position on the aromatic ring |
The branched alkyl substituent in this compound contributes to its distinct physical and chemical properties compared to these similar compounds.
Properties
IUPAC Name |
1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-13(3,4)10-6-7-12(15)11(8-10)9(2)14/h6-8,15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZUEEGELCWTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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